molecular formula C11H11NO2 B8183106 5-Methyl-2-(oxetan-3-yloxy)benzonitrile

5-Methyl-2-(oxetan-3-yloxy)benzonitrile

Cat. No.: B8183106
M. Wt: 189.21 g/mol
InChI Key: HIYNCFYHUUQPMP-UHFFFAOYSA-N
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Description

5-Methyl-2-(oxetan-3-yloxy)benzonitrile is an organic compound featuring a benzonitrile core substituted with a methyl group and an oxetane ring. The oxetane ring, a four-membered cyclic ether, is known for its unique chemical properties and reactivity, making this compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(oxetan-3-yloxy)benzonitrile typically involves the formation of the oxetane ring followed by its attachment to the benzonitrile core. One common method includes the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Green synthesis approaches, such as using ionic liquids as catalysts and solvents, have been explored to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(oxetan-3-yloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized under specific conditions, leading to ring-opening reactions.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and metal oxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Ring-opened products with functionalized groups.

    Reduction: Amines derived from the nitrile group.

    Substitution: Substituted oxetane derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(oxetan-3-yloxy)benzonitrile involves its interaction with molecular targets through the oxetane ring and nitrile group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Oxetan-3-yloxy)benzonitrile: Lacks the methyl group, resulting in different physicochemical properties.

    5-Methyl-2-(oxetan-3-yloxy)benzaldehyde: Contains an aldehyde group instead of a nitrile, leading to different reactivity.

    5-Methyl-2-(oxetan-3-yloxy)benzoic acid: Features a carboxylic acid group, altering its solubility and reactivity.

Properties

IUPAC Name

5-methyl-2-(oxetan-3-yloxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-2-3-11(9(4-8)5-12)14-10-6-13-7-10/h2-4,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYNCFYHUUQPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2COC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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